1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 4-ethoxynaphthalen-1-yl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Piperazine Core:
- Starting with piperazine, the core structure is prepared by reacting with 3-chlorophenyl isocyanate under controlled conditions to introduce the 3-chlorophenyl group.
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Sulfonylation Reaction:
- The intermediate product is then subjected to a sulfonylation reaction with 4-ethoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. This step introduces the 4-ethoxynaphthalen-1-yl sulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its structural features that may interact with specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine depends on its application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Chemical Reactions: In chemical synthesis, the compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl group and the electron-donating effects of the ethoxy group, which can affect the overall reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the sulfonyl and naphthalenyl groups, making it less complex and potentially less versatile in applications.
4-(4-Ethoxynaphthalen-1-yl)sulfonylpiperazine: Similar but lacks the 3-chlorophenyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methoxyphenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine: Substitution of the chlorophenyl group with a methoxyphenyl group can lead to different reactivity and biological properties.
Uniqueness: 1-(3-Chlorophenyl)-4-((4-ethoxynaphthalen-1-yl)sulfonyl)piperazine is unique due to the combination of the 3-chlorophenyl and 4-ethoxynaphthalen-1-yl sulfonyl groups
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-2-28-21-10-11-22(20-9-4-3-8-19(20)21)29(26,27)25-14-12-24(13-15-25)18-7-5-6-17(23)16-18/h3-11,16H,2,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIVBXNZOHCOTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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